molecular formula C11H8ClNO3S B1399202 2-(2-Chlorophenoxy)-5-methylthiazole-4-carboxylic acid CAS No. 1228552-42-8

2-(2-Chlorophenoxy)-5-methylthiazole-4-carboxylic acid

Cat. No. B1399202
M. Wt: 269.7 g/mol
InChI Key: MULYPOXYUIOYEM-UHFFFAOYSA-N
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Description

2-Chlorophenoxyacetic acid is a compound with the molecular formula C8H7ClO3 . It is a chlorophenoxyacetic acid and a member of monochlorobenzenes .


Molecular Structure Analysis

The molecular structure of 2-Chlorophenoxyacetic acid includes a chlorophenoxy group attached to an acetic acid moiety . The InChI representation of the molecule is InChI=1S/C8H7ClO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11) .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chlorophenoxyacetic acid is 186.59 g/mol . More detailed physical and chemical properties for “2-(2-Chlorophenoxy)-5-methylthiazole-4-carboxylic acid” are not available.

Scientific Research Applications

Synthesis and Biological Evaluation

  • 2-(2-Chlorophenoxy)-5-methylthiazole-4-carboxylic acid and its derivatives have been synthesized and evaluated for their biological activities. A study by Babu et al. (2016) focused on synthesizing derivatives with potential antithrombotic properties. They reported that these compounds exhibited moderate to good antimicrobial activity (Babu, Babu, Ravisankar, & Latha, 2016).

Polymer Synthesis

  • Kricheldorf and Thomsen (1992) reported the preparation of thermotropic polyesters using a derivative of 2-(2-Chlorophenoxy)-5-methylthiazole-4-carboxylic acid. These polyesters, derived from monosubstituted hydroquinones and copolyesters, were found to form nematic melts, showcasing their potential in polymer chemistry (Kricheldorf & Thomsen, 1992).

Agricultural Applications

  • Liu, Li, and Li (2004) synthesized derivatives of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid, which showed fungicidal and insecticidal activities in greenhouse evaluations. This suggests its potential use in agricultural pest control (Liu, Li, & Li, 2004).

Molecular Crystallography

  • Lynch, Singh, and Parsons (2000) prepared and studied crystal structures of derivatives related to 2-(2-Chlorophenoxy)-5-methylthiazole-4-carboxylic acid. They compared these structures to analyze intermolecular associations, contributing to the understanding of crystallography in organic chemistry (Lynch, Singh, & Parsons, 2000).

Crystal Structure Analysis

  • Sørensen, Collet, and Larsen (1999) determined the crystal structure of a related compound, 2-(4-chlorophenoxy)propionic acid. They found unique hydrogen bonding patterns, contributing to the field of crystallography and molecular interactions (Sørensen, Collet, & Larsen, 1999).

Chemistry of Heterocyclic Compounds

  • Dovlatyan et al. (2004) explored the acylation of ethyl esters and anilides of 2-amino-4-methylthiazole-5-carboxylic acid, leading to various derivatives. This research adds to the synthesis and understanding of thiazolecarboxylic acid derivatives (Dovlatyan, Eliazyan, Pivazyan, Kazaryan, & Engoyan, 2004).

Food Mutagen Research

  • Jolivette, Kende, and Anders (1998) investigated the formation of reactive intermediates from 2-chloro-4-(methylthio)butanoic acid, a compound structurally related to 2-(2-Chlorophenoxy)-5-methylthiazole-4-carboxylic acid. Their study contributed to understanding the mutagenicity of food preservatives (Jolivette, Kende, & Anders, 1998).

Safety And Hazards

The safety data sheet for a related compound, 2-(2-Chlorophenoxy)propionic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2-chlorophenoxy)-5-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3S/c1-6-9(10(14)15)13-11(17-6)16-8-5-3-2-4-7(8)12/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULYPOXYUIOYEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)OC2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201210907
Record name 2-(2-Chlorophenoxy)-5-methyl-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenoxy)-5-methylthiazole-4-carboxylic acid

CAS RN

1228552-42-8
Record name 2-(2-Chlorophenoxy)-5-methyl-4-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228552-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chlorophenoxy)-5-methyl-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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